Higher pKa Compared to Para Isomer
The predicted pKa of 3-(2-Methoxyethylcarbamoyl)phenylboronic acid is 7.84 ± 0.10, which is 0.3–0.4 units higher than the predicted pKa of the 4‑isomer (7.5 ± 0.1) . While the absolute experimental pKa for the 4‑isomer is not widely reported, phenylboronic acid itself has a pKa of ~8.8, placing the meta isomer in a distinct acid‑strength window [1]. This difference, although modest, shifts the equilibrium between the neutral trigonal and anionic tetrahedral boron species under physiological or mildly basic coupling conditions, which can affect both the rate of transmetalation in cross‑coupling and the binding affinity to diol‑containing biological targets.
| Evidence Dimension | Predicted pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | 7.84 ± 0.10 (predicted) |
| Comparator Or Baseline | 4-(2-Methoxyethylcarbamoyl)phenylboronic acid (CAS 850589-34-3): 7.5 ± 0.1 (predicted); Phenylboronic acid: 8.8 (experimental) |
| Quantified Difference | ΔpKa = +0.34 vs. 4‑isomer; –0.96 vs. phenylboronic acid |
| Conditions | Predicted using ACD/Labs or similar software; phenylboronic acid experimental value from literature. |
Why This Matters
The distinct pKa determines the proportion of reactive tetrahedral boronate anion at a given pH, allowing chemists to select the meta isomer for improved performance in aqueous Suzuki couplings or in boronic acid‑based sensors that require a specific pH response profile.
- [1] PubChem. (2025). Phenylboronic acid. Computed pKa values. View Source
